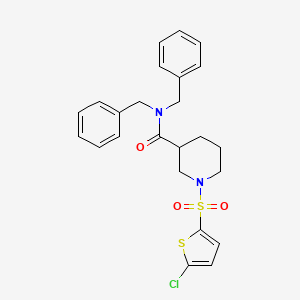

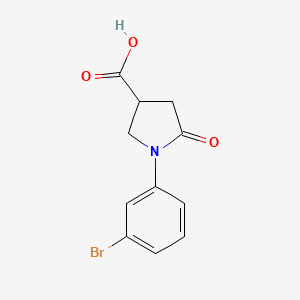

![molecular formula C16H19N5O2 B2524952 3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2309709-63-3](/img/structure/B2524952.png)

3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex molecule that likely exhibits chiral properties due to the presence of multiple stereocenters. It is composed of an azabicyclo[3.2.1]octane core, which is a structural motif found in many biologically active molecules and pharmaceuticals. The presence of a 1H-1,2,4-triazol-1-yl group suggests potential for interaction with biological targets, possibly through hydrogen bonding or other non-covalent interactions.

Synthesis Analysis

The synthesis of related azabicyclo[3.2.1]octane derivatives has been reported in the literature. For instance, an efficient synthesis of 8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been described, where the derivatives serve as catalysts for enantioselective synthesis . Similarly, 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues have been synthesized from pyroglutamic acid, showcasing a methodology that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives can be complex, with multiple stereocenters influencing the overall conformation and reactivity of the molecule. For example, the crystal structure characterization of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, revealed intermolecular hydrogen bonds and the cis configuration of substituents, which could be relevant for understanding the structure of the compound .

Chemical Reactions Analysis

Azabicyclo[3.2.1]octane derivatives can undergo various chemical reactions. Diastereoselective reactions have been reported, such as the synthesis of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes from amino alcohols and aromatic aldehydes . Additionally, ring expansion reactions have been utilized to convert azabicyclo[3.3.0]octane systems to chiral piperidine derivatives, which may be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The presence of chiral centers, heteroatoms, and aromatic systems can affect properties such as solubility, melting point, and reactivity. For example, the synthesis of optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid from trans-4-hydroxy-L-proline involved a Diels-Alder reaction and oxidation steps, which could provide insights into the reactivity and stability of the compound .

Scientific Research Applications

Pharmacological Potential

Antipsychotic-like Activity : Studies on compounds with structural similarities, particularly those interacting with muscarinic receptors, show potential antipsychotic-like activities. For example, compounds with affinities for central muscarinic receptors exhibit partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. These properties suggest applications in treating conditions like schizophrenia through functional dopamine receptor antagonism despite lacking direct affinity for these receptors (Bymaster et al., 1998).

Environmental and Occupational Health

Exposure Monitoring : Compounds structurally related to ethers and esters, particularly those used as additives in fuels, have been studied for their impact on human health through environmental and occupational exposure. Research on the metabolic pathways, toxicokinetics, and the potential toxicological impacts of such compounds can inform safety guidelines and exposure limits to protect human health. For instance, studies on methyl tertiary-butyl ether (MTBE) reveal its rapid metabolism and the significance of monitoring tertiary-butyl alcohol (TBA) as a metabolite for assessing exposure levels (Nihlen et al., 1998).

Endocrine Disruption and Reproductive Health

Impact of Environmental Chemicals : Research on non-persistent environmental chemicals, including phthalates and bisphenol A (BPA), highlights the importance of understanding how similar compounds might affect endocrine systems. These studies suggest that even compounds not persisting in the environment can have significant effects on human health, particularly regarding reproductive health and development. Monitoring urinary excretion of metabolites can provide insights into exposure levels and potential health impacts (Frederiksen et al., 2014).

Future Directions

properties

IUPAC Name |

1-methyl-3-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-19-6-2-3-14(15(19)22)16(23)21-11-4-5-12(21)8-13(7-11)20-10-17-9-18-20/h2-3,6,9-13H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUZUBYEDURTSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

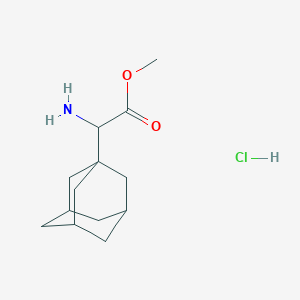

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

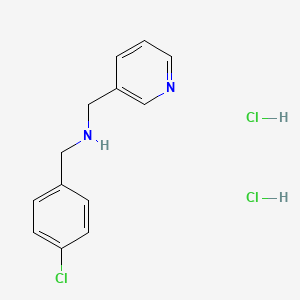

![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)

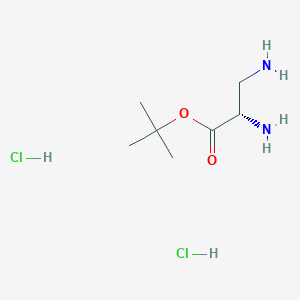

![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)